2-Propylvaleronitrile
Overview
Description
2-Propylvaleronitrile, also known as 2-Propylpentanenitrile, is an organic compound with the molecular formula C8H15N. It is a nitrile derivative of valeric acid and is characterized by its unique structure, which includes a propyl group attached to the second carbon of the valeronitrile chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylvaleronitrile can be synthesized through several methods. One common approach involves the reaction of 2-propylpentanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield this compound. The reaction conditions typically involve refluxing the acid chloride with sodium cyanide in an aprotic solvent such as dimethylformamide .
Industrial Production Methods: In an industrial setting, this compound is produced through a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2-propylpentanoic acid and thionyl chloride into a reactor, followed by the addition of sodium cyanide. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Propylvaleronitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-propylvaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using a palladium catalyst.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Propylvaleric acid.
Reduction: 2-Propylpentylamine.
Substitution: 2-Propylvaleramide or 2-Propylvalerate.
Scientific Research Applications
2-Propylvaleronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as antiepileptic drugs.
Medicine: It is an impurity of valproic acid, an antiepileptic and mood-stabilizing drug used in the treatment of bipolar disorder.
Mechanism of Action
The mechanism of action of 2-Propylvaleronitrile is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of valproic acid, this compound undergoes hydrolysis to form the corresponding carboxylic acid, which then exerts its pharmacological effects by inhibiting the enzyme gamma-aminobutyric acid transaminase, leading to increased levels of gamma-aminobutyric acid in the brain .
Comparison with Similar Compounds
Valproic Acid: A widely used antiepileptic and mood-stabilizing drug.
2-Propylpentanoic Acid: A precursor in the synthesis of 2-Propylvaleronitrile.
2-Propylpentylamine: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2-propylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-5-8(7-9)6-4-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOPMITSGZJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157954 | |
Record name | 2-Propylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13310-75-3 | |
Record name | 2-Propylpentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13310-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylvaleronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013310753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPYLVALERONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD29QGA4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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